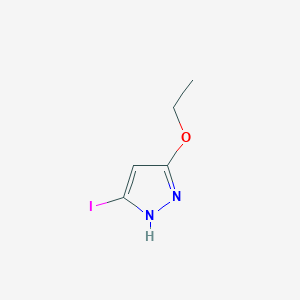
3-ethoxy-5-iodo-1H-pyrazole
Übersicht
Beschreibung
3-ethoxy-5-iodo-1H-pyrazole is a chemical compound that is a derivative of pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The this compound is a specific pyrazole derivative where an ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate . This reaction leads to the formation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. Further transformations of this key compound allow the preparation of the two possible iodinated isomers, namely, 3-ethoxy-4-iodo- and this compound .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound include N-arylation using the Lam and Cham method, the C4- and C5-arylation of some of these 3-ethoxypyrazole derivatives using the Suzuki-Miyaura reaction, and C5-benzylation reactions by means of the Negishi reaction . These reactions open the way to a quick access to many original pyrazole series .
Wissenschaftliche Forschungsanwendungen
Negishi Cross-Coupling Reactions
3-Ethoxy-5-iodo-1H-pyrazole plays a significant role in Negishi cross-coupling reactions. Coutant and Janin (2014) explored the use of this compound in palladium-catalyzed cross-coupling reactions with benzylzinc halides. They successfully synthesized 4-benzyl-3-ethoxy-1H-pyrazoles derivatives, which are valuable as original building blocks in the creation of new chemical entities (Coutant & Janin, 2014).
Synthesis of New Pyrazole Derivatives
Guillou and Janin (2010) focused on synthesizing new pyrazole derivatives, including this compound. Their work highlights the compound's role in generating a range of novel pyrazole series, offering quick access to these derivatives for various applications (Guillou & Janin, 2010).
Preparation of Isoxazole and Pyrazole Derivatives
Ohta et al. (2000) demonstrated the synthesis of 3-ethoxy-1H-pyrazoles from β-oxo thionoesters, showing the versatility of this compound in preparing various heterocyclic compounds (Ohta et al., 2000).
Role in the Synthesis of Iodinated Pyrazoles
Research by Guillou et al. (2011) involved synthesizing a variety of 4- and 5-iodinated pyrazole derivatives, including this compound. These compounds are essential for developing new chemical entities with pyrazole nuclei, used in various research fields like CropScience and oncology (Guillou et al., 2011).
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Pyrazoles generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ethoxy and iodo substituents may affect the compound’s solubility, stability, and permeability, which in turn can influence its absorption and distribution .
Result of Action
Pyrazole derivatives can have a variety of effects, depending on their specific targets and mode of action .
Action Environment
The action of “3-ethoxy-5-iodo-1H-pyrazole” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound can be affected by light and temperature .
Safety and Hazards
3-ethoxy-5-iodo-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation. Personal protective equipment/face protection should be worn and it should be used only in a well-ventilated area .
Zukünftige Richtungen
The future directions for the research and development of 3-ethoxy-5-iodo-1H-pyrazole could involve exploring its potential uses as a building block to gain access to new chemical entities . Further studies could also investigate its potential applications in the field of medicinal chemistry, given the wide range of biological activities exhibited by pyrazole derivatives.
Biochemische Analyse
Cellular Effects
The effects of 3-ethoxy-5-iodo-1H-pyrazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell proliferation, differentiation, and apoptosis. In in vitro studies, the compound has been shown to maintain its activity over several days, while in in vivo studies, its effects may persist for weeks or months, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cell proliferation and differentiation, while at high doses, it may cause toxic or adverse effects, such as cell death and tissue damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. For example, in animal models, low doses of this compound have been shown to improve metabolic function and reduce oxidative stress, while high doses can lead to liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as glycolytic enzymes and mitochondrial dehydrogenases. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, this compound may be phosphorylated or acetylated, influencing its localization and interaction with other biomolecules. The subcellular localization of this compound can determine its role in various cellular processes, such as gene expression, energy production, and protein synthesis .
Eigenschaften
IUPAC Name |
3-ethoxy-5-iodo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAXEYCEGXEKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310205 | |
| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207431-92-2 | |
| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207431-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-ethoxy-5-iodo-1H-pyrazole considered a valuable building block in organic synthesis?
A1: this compound serves as a versatile starting point for creating diverse pyrazole derivatives. The iodine atom at the 5-position readily participates in various cross-coupling reactions, like the Suzuki-Miyaura [, ] and Negishi reactions [, ]. These reactions allow chemists to introduce a wide range of substituents at the 5-position, customizing the pyrazole core for desired properties.
Q2: Can you describe a specific synthetic route to obtain this compound?
A2: The research highlights an efficient method for synthesizing this compound [, ]. It starts with preparing ethyl 3-ethoxy-1H-pyrazole-4-carboxylate by reacting hydrazine monohydrochloride with diethyl 2-(ethoxymethylene)malonate. This key intermediate is then transformed into this compound through a series of reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



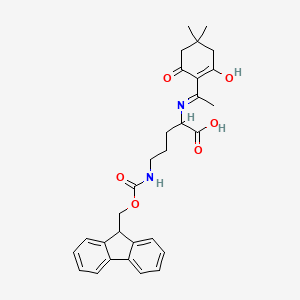
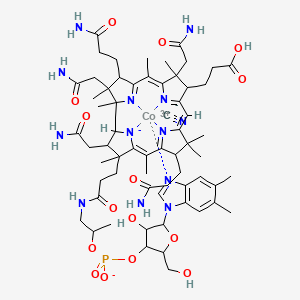
![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)
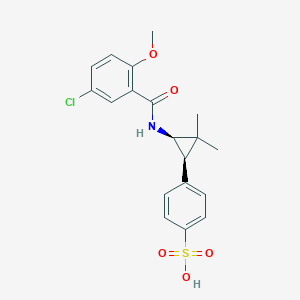
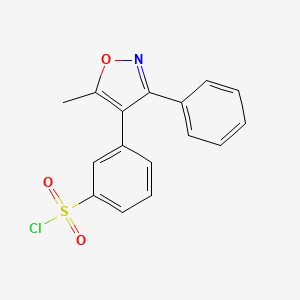
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
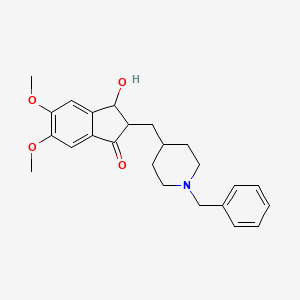
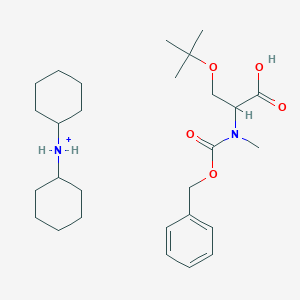

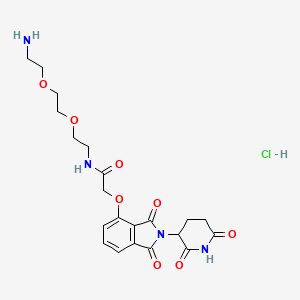

![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)